Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 6 and an ethyl ester at position 2. The pyrazolo[1,5-a]pyrimidine scaffold is notable for its pharmacological relevance, particularly as kinase inhibitors (e.g., CDK2, TRKA) and intermediates in organic synthesis .
Properties
IUPAC Name |
ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-12-13-6-7(2)4-11-9(8)13/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOBGQDUPCSSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of 2,6-dibromopyrazolo[1,5-a]pyrimidine with various reagents. One common method is the regio-controlled Sonogashira-type coupling reaction with terminal alkynes, which proceeds smoothly with excellent selectivity in favor of the C6-position . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the C2 and C6 positions, are common and can introduce a wide range of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like palladium catalysts (Pd/C) and bases such as potassium carbonate (K₂CO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of alkynyl, aryl, or arylamine derivatives .
Scientific Research Applications
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2 (CDK2), by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Computational and Spectroscopic Insights
- Conformational Analysis: Computational studies on 5,7-dimethyl derivatives (6b, 7b) reveal stereoisomeric preferences, with syn-isomers (e.g., 6b) exhibiting distinct dihedral angles and NOE correlations .
- Spectral Correlations: The ester carbonyl (C=O) in 4b resonates at δ 162.73 ppm (¹³C NMR), while amino-substituted analogs show C=O stretches near 1735 cm⁻¹ (IR) .
Biological Activity
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, characterized by a fused pyrazole and pyrimidine ring system. The synthesis of this compound typically involves multi-step reactions, including cyclocondensation techniques. A common method involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide, leading to the formation of the desired product through a series of intermediates .
Key Features:
- Molecular Formula: C_9H_10N_4O_2
- Molecular Weight: Approximately 194.20 g/mol
- Functional Groups: Ethyl carboxylate
Biological Activity
The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic areas:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. The presence of the ethyl carboxylate group at position 6 has been linked to increased cytotoxicity against various cancer types, including breast and lung cancers. The mechanism appears to involve inhibition of key kinases associated with cell proliferation and survival pathways .
Enzyme Inhibition
The compound has shown promise as an inhibitor for various enzymes implicated in cancer progression. Specifically, studies have demonstrated its inhibitory effects on:
- BRAF(V600E) : A mutation commonly found in melanoma.
- EGFR : Overexpressed in many cancers.
- Aurora-A Kinase : Involved in cell division and proliferation.
These interactions suggest that this compound can disrupt critical signaling pathways in cancer cells, leading to reduced tumor growth and enhanced apoptosis .
Anti-inflammatory Properties
In addition to its anticancer properties, the compound displays anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers. This dual action enhances its therapeutic profile for conditions characterized by chronic inflammation .
Data Table: Biological Activities Summary
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of BRAF(V600E), EGFR | |
| Enzyme Inhibition | Aurora-A kinase inhibition | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Lung Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in A549 lung cancer cells with an IC50 value lower than that of standard chemotherapeutics like cisplatin. The study attributed this effect to the compound's ability to induce apoptosis through caspase activation pathways .
- Breast Cancer Research : In another investigation involving MCF-7 breast cancer cells, this compound exhibited potent anti-proliferative effects. The research indicated that the compound could inhibit cell cycle progression at the G2/M phase, effectively halting tumor growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with ketones or chalcones under catalytic conditions. For example, NaF-alumina catalysts promote cyclization with chalcones to form the pyrazolo[1,5-a]pyrimidine core . Ultrasonic irradiation in ethanol/water (1:1 v/v) at 60–65°C enhances reaction rates and yields (up to 95%) by improving mass transfer and reducing side reactions . Key parameters include solvent polarity, temperature, and catalyst loading. For instance, KHSO₄ in aqueous ethanol at room temperature yields 83–96% purity after recrystallization .
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound and its derivatives?
- Methodological Answer :
- ¹H NMR : The ester methyl group appears as a triplet at δ 1.37–1.44 ppm (J = 7.0–7.2 Hz), while the pyrimidine C5-H proton resonates as a singlet at δ 8.57–9.18 ppm .
- ¹³C NMR : The carbonyl carbon of the ester group is observed at δ 162.0–164.0 ppm, and the pyrimidine ring carbons appear between δ 104.0–152.9 ppm .
- IR : Strong absorption bands at 1701–1730 cm⁻¹ confirm ester C=O stretching, while aromatic C=C vibrations occur at 1603–1622 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies for synthesizing pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies in catalytic performance (e.g., NaF-alumina vs. KHSO₄) arise from substrate steric effects and solvent interactions. For example:
- Polar aprotic solvents (DMF) favor nucleophilic substitutions but may reduce cyclization efficiency due to poor solubility of intermediates .
- Acidic conditions (KHSO₄) accelerate protonation of the pyrimidine nitrogen, enhancing electrophilicity for cyclization, but excess acid can hydrolyze ester groups .
- Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., pH, temperature) to reconcile divergent results .
Q. How do substituent modifications at the 6-methyl position influence biological activity or material properties?
- Methodological Answer :
- Steric effects : The 6-methyl group increases steric hindrance, reducing binding affinity to kinase active sites compared to 6-cyano derivatives, as shown in kinase inhibition assays .
- Electronic effects : Methyl groups donate electron density via hyperconjugation, stabilizing the pyrimidine ring and altering redox potentials. This is critical in materials science for tuning optical properties .
- Comparative studies : Ethyl 6-methyl derivatives exhibit 10–20% lower cytotoxicity in cancer cell lines than 7-phenyl analogs, suggesting substituent position modulates bioactivity .
Q. What computational approaches predict regioselectivity in further functionalization of this compound?
- Methodological Answer :
- DFT calculations : Optimize molecular geometries to identify electrophilic centers. The C5 position is more reactive than C7 due to lower LUMO energy (-1.8 eV vs. -1.5 eV) .
- Molecular docking : Predict binding modes with biological targets (e.g., glucocerebrosidase) to prioritize synthetic modifications. Methyl groups at C6 reduce hydrogen-bonding potential compared to amino or hydroxyl substituents .
- MD simulations : Assess solvation effects on reaction pathways, such as solvent-assisted proton transfer during nucleophilic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
